

¹H and ¹³C NMR spectral data for (Ethoxycarbonylmethyl)triphenylphosphonium bromide

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Compound of Interest

Compound Name: (Ethoxycarbonylmethyl)triphenylphosphonium bromide

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In-Depth Technical Guide: (Ethoxycarbonylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for **(ethoxycarbonylmethyl)triphenylphosphonium bromide**, a key reagent in organic synthesis. It includes detailed experimental protocols for its preparation and analysis, alongside a visualization of its primary application in the Wittig reaction.

Spectroscopic Data

(Ethoxycarbonylmethyl)triphenylphosphonium bromide (C₂₂H₂₂BrO₂P) is a quaternary phosphonium salt widely utilized as a precursor to a stabilized ylide in the Wittig reaction.^{[1][2]} Its structure has been elucidated through various spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being pivotal for its characterization.

¹H NMR Spectral Data

The ^1H NMR spectrum of **(ethoxycarbonylmethyl)triphenylphosphonium bromide** is characterized by distinct signals corresponding to the ethoxycarbonylmethyl and triphenylphosphonium moieties. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl_3).

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Phenyl Protons (C_6H_5) P^+	7.70 - 7.90	Multiplet	-
Methylene Protons P^+-CH_2	5.47	Doublet	$\text{JP-H} \approx 13.5$
Methylene Protons O- CH_2	4.03	Quartet	$\text{JH-H} \approx 7.1$
Methyl Protons CH_3	1.05	Triplet	$\text{JH-H} \approx 7.1$

Note: The methylene protons adjacent to the phosphorus atom exhibit a characteristic doublet due to coupling with the phosphorus nucleus ($^2\text{JP-H}$).

^{13}C NMR Spectral Data

While a fully assigned ^{13}C NMR spectrum is not readily available in the public domain, the expected chemical shift ranges for the carbon atoms in **(ethoxycarbonylmethyl)triphenylphosphonium bromide** can be predicted based on standard correlation tables.

Assignment	Expected Chemical Shift (δ) ppm
Carbonyl Carbon C=O	170 - 185
Aromatic Carbons C_6H_5	125 - 150
Methylene Carbon O- CH_2	50 - 65
Methylene Carbon P^+-CH_2	40 - 50
Methyl Carbon CH_3	10 - 15

Experimental Protocols

Synthesis of

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

The synthesis of **(ethoxycarbonylmethyl)triphenylphosphonium bromide** is typically achieved through the reaction of triphenylphosphine with ethyl bromoacetate.^[3]

Materials:

- Triphenylphosphine ($\text{P}(\text{C}_6\text{H}_5)_3$)
- Ethyl bromoacetate ($\text{BrCH}_2\text{COOCH}_2\text{CH}_3$)
- Dry benzene (or another suitable inert solvent like toluene)

Procedure:

- Dissolve triphenylphosphine in dry benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add ethyl bromoacetate dropwise to the stirred solution.
- Heat the reaction mixture at approximately 70°C for 48 hours.^[3]
- Cool the solution to room temperature, which should induce the precipitation of the product.
- Collect the solid product by filtration.
- Wash the precipitate with cold benzene to remove any unreacted starting materials.
- Dry the resulting white solid, **(ethoxycarbonylmethyl)triphenylphosphonium bromide**, under vacuum.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of the synthesized **(ethoxycarbonylmethyl)triphenylphosphonium bromide** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz).
- Parameters:
 - Acquire a standard one-dimensional proton spectrum.
 - The spectral width should be sufficient to cover the aromatic and aliphatic regions (e.g., 0-12 ppm).
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.

^{13}C NMR Spectroscopy:

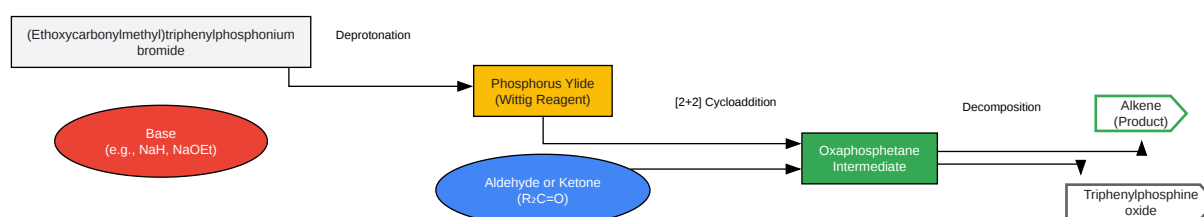
- Instrument: A standard NMR spectrometer (e.g., 100 MHz).
- Parameters:
 - Acquire a proton-decoupled carbon spectrum.
 - The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Core Application: The Wittig Reaction

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is a precursor to a stabilized phosphorus ylide, which is a key intermediate in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][4][5]

Workflow for the Wittig Reaction

The following diagram illustrates the general mechanism of the Wittig reaction, starting from the phosphonium salt.



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Caption: The Wittig Reaction Mechanism.

The reaction is initiated by the deprotonation of the phosphonium salt to form the nucleophilic ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[2] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

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